2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Description
This compound features a 4-fluoro-1,3-benzothiazole core linked via a piperazine moiety to a 1,3-benzothiazole-2-carbonyl group. The piperazine linker introduces conformational flexibility, while the benzothiazole-carbonyl group may contribute to π-π stacking or hydrogen-bonding interactions.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c20-12-4-3-7-15-16(12)22-19(27-15)24-10-8-23(9-11-24)18(25)17-21-13-5-1-2-6-14(13)26-17/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIMCRSMKRYJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. For example, it can act as a quorum sensing inhibitor in bacteria, disrupting cell communication and reducing virulence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its dual benzothiazole system and fluorinated core. Key analogues include:
Key Observations :
- Fluorine Position : The target compound’s 4-fluoro substitution on the benzothiazole contrasts with Monatepil’s 4-fluorophenyl on piperazine, highlighting divergent electronic and steric effects .
- Piperazine Linker : Ipsapirone’s pyrimidin-2-yl substitution versus the target’s benzothiazole-carbonyl demonstrates how piperazine modifications dictate receptor specificity (e.g., 5-HT1A vs. undefined targets) .
SAR Insights :
- Fluorine introduction often improves metabolic stability and membrane permeability.
- Dual benzothiazole systems may increase binding avidity but risk off-target interactions due to bulkiness.
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